molecular formula C9H9BN2O4S B1387078 (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid CAS No. 957061-02-8

(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1387078
CAS RN: 957061-02-8
M. Wt: 252.06 g/mol
InChI Key: JEIPACYLLOVWOL-UHFFFAOYSA-N
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Description

“(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative with a molecular formula of C9H9BN2O4S . It is a ring assembly and a member of pyrazoles .


Synthesis Analysis

Boronic acids, including “this compound”, are commonly used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . For example, one synthesis process involves the use of N,N-bis(trifluoromethylsulfonyl)aniline, triethylamine (TEA), DMF, and other reagents .


Molecular Structure Analysis

The molecular weight of “this compound” is 252.06 . Its InChI code is 1S/C9H9BN2O4S/c13-10(14)8-2-4-9(5-3-8)17(15,16)12-7-1-6-11-12/h1-7,13-14H .


Chemical Reactions Analysis

Boronic acids, including “this compound”, have been reported to have various biological activities . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.43±0.1 g/cm3 . The compound has a melting point of 155-158℃ .

Mechanism of Action

The mechanism of action of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is not well understood. However, it is believed that the pyrazole sulfonyl group acts as a catalyst in the reaction, allowing for the formation of the desired product in higher yields. Additionally, the boronic acid group may act as a Lewis acid, allowing for the formation of a covalent bond between the substrate and the product.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not well understood. However, it has been found to be useful in the study of various biochemical and physiological processes, such as protein folding and enzyme activity. Additionally, it has been used to synthesize various compounds, such as amino acids, peptides, and other small molecules.

Advantages and Limitations for Lab Experiments

The advantages of using (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid in laboratory experiments include its high yield, its low cost, and its ability to be used in various types of reactions. Additionally, it is relatively easy to synthesize and can be purified by recrystallization or chromatography. However, it has some limitations, such as its toxicity and its potential to interfere with other reactions.

Future Directions

There are several potential future directions for the use of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential for use in drug development and drug delivery systems. Additionally, further research could be done into its potential for use in the synthesis of various compounds, such as amino acids, peptides, and other small molecules. Finally, further research could be done into its potential for use in enzyme-catalyzed reactions and other laboratory experiments.

Scientific Research Applications

(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid has been found to be useful in various areas of scientific research. It has been used in the synthesis of various compounds, such as amino acids, peptides, and other small molecules. It has also been used in various laboratory experiments, including enzyme-catalyzed reactions, as well as in the development of new drugs and drug delivery systems. In addition, it has been used in the study of various biochemical and physiological processes, such as protein folding and enzyme activity.

Safety and Hazards

“(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming reversible covalent bonds with the active site serine residues. The boronic acid group of this compound forms a tetrahedral adduct with the serine hydroxyl group, thereby inhibiting the enzyme’s activity . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent and non-covalent interactions with biomolecules. At the molecular level, this compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, the boronic acid group of this compound forms a reversible covalent bond with the serine residue in the active site of serine proteases, leading to enzyme inhibition . Additionally, this compound can interact with nucleic acids through hydrogen bonding, affecting processes such as DNA replication and transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under inert atmosphere and room temperature conditions . It is susceptible to degradation under oxidative conditions, which can lead to a decrease in its inhibitory activity over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its binding sites on target enzymes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered levels of metabolites such as glucose and pyruvate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters and subsequently distributed to different cellular compartments . The localization and accumulation of this compound within cells can be influenced by its interactions with intracellular binding proteins, which can affect its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to these compartments, where it can exert its effects on enzyme activity and gene expression .

properties

IUPAC Name

(4-pyrazol-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O4S/c13-10(14)8-2-4-9(5-3-8)17(15,16)12-7-1-6-11-12/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIPACYLLOVWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657373
Record name [4-(1H-Pyrazole-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957061-02-8
Record name B-[4-(1H-Pyrazol-1-ylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957061-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1H-Pyrazole-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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